tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate
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Overview
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests the presence of a pyrazole ring and a dihydrobenzo[b][1,4]dioxin ring, which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a pyrazole ring attached to a dihydrobenzo[b][1,4]dioxin ring via a methylene bridge. The carbamate group would be attached to the pyrazole ring .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under acidic or alkaline conditions to yield the corresponding amine and carbon dioxide . The pyrazole ring is relatively stable and does not undergo many reactions, but it can be functionalized at the 3, 4, or 5 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Carbamates are typically solid at room temperature and have moderate to high boiling points . They are also usually soluble in organic solvents .Scientific Research Applications
Hydrogen Bonds and Molecular Architecture
Research by Das et al. (2016) explored two carbamate derivatives, highlighting the significant role of hydrogen bonds in assembling molecules into three-dimensional architectures. The study provided insights into how molecules connected through hydrogen bonds can form motifs for structures crystallizing with multiple molecules in the asymmetric unit, emphasizing the interplay between strong and weak hydrogen bonds.
Synthetic Applications and Chemical Reactions
A study on the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan by Padwa et al. (2003) discussed the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This work demonstrated the versatility of carbamate derivatives in facilitating complex organic reactions, contributing to the field of synthetic organic chemistry.
Antibacterial Activity
Prasad (2021) synthesized novel ethan-1-amine derivatives, including tert-butyl carbamate compounds, and evaluated their antibacterial activity. This research underscores the potential of carbamate derivatives in developing new antibacterial agents, indicating their application in medicinal chemistry.
Novel Synthetic Methods
Research by Liu et al. (2012) on the synthesis of diketopiperazines, including tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, showcased innovative methods in synthesizing structurally complex carbamates. The study emphasized the role of chromatography and crystal structure analysis in isolating and characterizing these compounds.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-13(22-19(26)29-20(2,3)4)18(25)23-14-9-21-24(10-14)11-15-12-27-16-7-5-6-8-17(16)28-15/h5-10,13,15H,11-12H2,1-4H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIBLLMNXGACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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